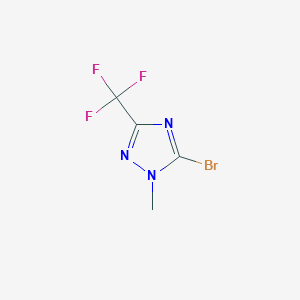5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
CAS No.: 1559067-55-8
Cat. No.: VC2581470
Molecular Formula: C4H3BrF3N3
Molecular Weight: 229.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1559067-55-8 |
|---|---|
| Molecular Formula | C4H3BrF3N3 |
| Molecular Weight | 229.99 g/mol |
| IUPAC Name | 5-bromo-1-methyl-3-(trifluoromethyl)-1,2,4-triazole |
| Standard InChI | InChI=1S/C4H3BrF3N3/c1-11-3(5)9-2(10-11)4(6,7)8/h1H3 |
| Standard InChI Key | ICJZTZADIAJBQD-UHFFFAOYSA-N |
| SMILES | CN1C(=NC(=N1)C(F)(F)F)Br |
| Canonical SMILES | CN1C(=NC(=N1)C(F)(F)F)Br |
Introduction
Chemical Structure and Properties
Physical Properties
5-Bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole possesses distinct physical characteristics that influence its behavior in various chemical and biological systems.
Table 1: Physical Properties of 5-Bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₃BrF₃N₃ | |
| Molecular Weight | 229.99 g/mol | |
| Boiling Point | 211.8±50.0 °C (Predicted) | |
| Density | 2.01±0.1 g/cm³ (Predicted) | |
| pKa | -2.19±0.10 (Predicted) | |
| Physical State | Solid |
The molecule contains a planar triazole ring with three nitrogen atoms at positions 1, 2, and 4. The bromine substituent at position 5, the methyl group at position 1, and the trifluoromethyl group at position 3 create a unique electronic environment that influences the compound's reactivity patterns .
Chemical Properties
The reactivity of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is primarily dictated by its heterocyclic nature and the presence of its functional groups:
-
The bromine atom at position 5 serves as an excellent leaving group, making the compound suitable for nucleophilic substitution reactions and various coupling methodologies .
-
The trifluoromethyl group at position 3 significantly enhances the compound's lipophilicity while simultaneously withdrawing electrons from the triazole ring, altering its electronic properties .
-
The triazole ring itself possesses aromatic character, stability to metabolic degradation, and the capacity to form hydrogen bonds through its nitrogen atoms .
Synthesis Methods
Several synthetic approaches can be employed to prepare 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole, drawing on established methodologies for similar triazole derivatives.
General Synthetic Routes
The synthesis of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole typically involves:
-
Direct bromination of precursor triazoles: Treatment of 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole with brominating agents such as N-bromosuccinimide (NBS) in appropriate solvents .
-
Cyclization of appropriate precursors: Formation of the triazole ring through cyclization reactions using hydrazine derivatives and trifluoroacetic acid derivatives, followed by selective bromination .
-
[3+2] Cycloaddition approaches: Utilization of nitrile imines generated in situ from hydrazonyl chlorides and trifluoroacetaldehyde oxime derivatives, followed by regioselective bromination .
This approach can be adapted for the specific synthesis of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole through appropriate selection of precursors and subsequent bromination steps .
Applications
Medicinal Chemistry Applications
5-Bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole and related compounds have demonstrated significant potential in pharmaceutical development:
-
Antifungal Activity: Derivatives of this compound have shown promising antifungal properties. The trifluoromethyl group enhances lipophilicity, improving membrane penetration in fungal cells.
-
Enzyme Inhibition: Studies suggest potential activity as inhibitors of specific enzymes, including those associated with Mycobacterium tuberculosis (such as DprE1), with IC50 values indicating significant biological activity.
-
Pharmaceutical Intermediates: The compound serves as a valuable intermediate in the synthesis of various pharmaceuticals, where its structure allows for the introduction of diverse functional groups to develop drugs with enhanced therapeutic profiles.
Agricultural Applications
The compound has notable applications in agrochemical development:
-
Herbicide Development: 5-Bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is utilized as a precursor in synthesizing herbicides like pyroxasulfone, which operates by inhibiting seed germination and root growth in target plants. The compound's trifluoromethyl group enhances biological activity and stability in agricultural formulations.
-
Pesticide Formulations: The structural properties, particularly the trifluoromethyl group, contribute to the development of effective pesticides with enhanced lipophilicity and stability, which are desirable traits in agrochemical formulations.
Chemical Synthesis Applications
The compound serves as a versatile building block in organic synthesis:
-
Cross-coupling Reactions: The bromine atom provides a site for various cross-coupling reactions, including Suzuki, Heck, and Sonogashira protocols, enabling the construction of more complex molecules .
-
Nucleophilic Substitution: The bromine functionality allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups.
Biological Activity
The biological activity of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is primarily attributed to its unique chemical structure and physical properties.
Mechanism of Action
The compound's biological effects often involve:
-
Target Binding: The compound binds to specific molecular targets such as enzymes or receptors, modulating their activity. This interaction can lead to altered metabolic processes within cells.
-
Membrane Interactions: The lipophilic nature imparted by the trifluoromethyl group enhances the compound's ability to penetrate cell membranes, particularly in fungal organisms.
-
Enzyme Inhibition: Studies suggest potential inhibitory effects on specific enzymes, including those involved in bacterial and fungal metabolism.
Comparison with Similar Compounds
Understanding the structural and functional relationships between 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole and similar compounds provides valuable insights into its unique properties.
Structural Analogues
Table 4: Comparison with Structurally Similar Compounds
Current Research and Future Perspectives
Emerging Applications
Recent import data indicates ongoing research interest in 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole, particularly for R&D purposes . Current research directions include:
-
Novel Drug Development: Investigation of the compound as a scaffold for developing new antifungal, antibacterial, and other therapeutic agents.
-
Advanced Agrochemical Formulations: Research into new herbicide and pesticide formulations with improved efficacy and environmental profiles.
-
Synthetic Methodology Advancement: Development of more efficient and environmentally friendly methods for synthesizing and functionalizing the compound .
Future Research Opportunities
Several promising research avenues remain to be explored:
-
Structure-Activity Relationship Studies: Systematic modification of the core structure to better understand how structural changes affect biological activity.
-
Green Chemistry Approaches: Development of more sustainable synthetic methods that reduce reliance on hazardous reagents and solvents .
-
Combination Therapies: Investigation of potential synergistic effects when used in combination with existing antifungal or antibacterial agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume